molecular formula C24H30FN5O2S B2968583 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide; ethanol CAS No. 1172760-10-9

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide; ethanol

Cat. No.: B2968583
CAS No.: 1172760-10-9
M. Wt: 471.6
InChI Key: MXDZDUCTRZLOBK-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide; ethanol is a pyrazolone-derived compound with a carbothioamide-linked piperazine moiety and an ethanol solvate. The presence of the 2-fluorophenyl-piperazine group in this compound suggests enhanced binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the ethanol solvate may influence its crystallinity and solubility .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide;ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5OS.C2H6O/c1-16-20(21(29)28(25(16)2)17-8-4-3-5-9-17)24-22(30)27-14-12-26(13-15-27)19-11-7-6-10-18(19)23;1-2-3/h3-11H,12-15H2,1-2H3,(H,24,30);3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZDUCTRZLOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring fused with a piperazine moiety and a carbothioamide functional group. Its molecular formula is C22H25N7O4SC_{22}H_{25}N_{7}O_{4}S, with a molecular weight of 483.5 g/mol . The presence of a fluorophenyl group enhances its biological activity, likely due to increased lipophilicity and potential for receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 1,5-dimethylpyrazole derivatives with piperazine and subsequent modifications to incorporate the carbothioamide group. Recent advancements in synthetic methodologies have improved yields and purity of such pyrazole derivatives .

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine exhibit significant antimicrobial properties. For instance, studies indicated that certain pyrazole derivatives showed potent activity against various strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anticancer Potential

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays revealed that these compounds could inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Notably, the incorporation of specific substituents like fluorophenyl groups has been linked to enhanced cytotoxicity.

Case Study: Anticancer Activity
A study investigated the effects of a related pyrazolo[1,5-a]pyrimidine on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity compared to control treatments .

The biological activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including carbonic anhydrase and phospholipase A2 .
  • Receptor Modulation : It may act as a modulator for specific receptors involved in cell signaling pathways related to inflammation and cell growth.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while some pyrazole derivatives exhibit low toxicity profiles, further studies are needed to fully evaluate the safety of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine in vivo. Standard tests for cytotoxicity on human cell lines suggest acceptable safety margins at therapeutic concentrations .

Comparison with Similar Compounds

Key Differences :

  • Piperazine vs.
  • Ethanol Solvate: Unlike non-solvated analogs, ethanol may reduce lattice energy, improving dissolution rates compared to non-solvated crystals .

Comparison :

  • The target compound likely follows a similar pathway to , with ethanol as the solvent and HCl as a catalyst. Piperazine-carbothioamide coupling may require extended reaction times due to steric hindrance.

Target Compound Hypotheses :

  • The 2-fluorophenyl group enhances blood-brain barrier penetration, while the carbothioamide group may confer antioxidant activity.

Physicochemical Properties

  • Solubility: Ethanol solvation likely increases aqueous solubility compared to non-solvated analogs like .
  • Thermal Stability : Piperazine-carbothioamide derivatives generally decompose above 200°C, similar to acetamide analogs .

Data Tables

Table 1: Structural and Pharmacological Comparison

Property Target Compound Formamide Derivative Methylsulfanyl Acetamide
Core Structure Pyrazolone Pyrazolone Pyrazolone
Key Substituent 2-Fluorophenyl-piperazine Formamide Methylsulfanyl-phenyl
Molecular Weight ~458.53 245.27 393.47
Hypothesized Activity CNS modulation Antipyretic Antioxidant/CNS

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for pyrazolone-piperazine hybrids like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolone core via condensation of phenylhydrazine derivatives with β-ketoesters. Subsequent functionalization of the 4-position with thiourea or carbothioamide groups is achieved under reflux conditions in ethanol or DMF. For example, K₂CO₃ is often used as a base to facilitate nucleophilic substitution (e.g., coupling of piperazine derivatives with fluorophenyl groups) . Ethanol serves as a solvent due to its polarity and ability to stabilize intermediates during crystallization .

Q. How is the crystal structure of such compounds validated, and what parameters are critical for accurate characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include unit cell dimensions (e.g., orthorhombic system with space group P2₁2₁2₁), bond lengths (C–C: ~1.376 Å), and torsion angles (e.g., C9–N1–N2–C7: −175.9°). Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and absorption correction (ψ scan) ensures precision .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT optimize the design of pyrazolone-piperazine derivatives for target-specific applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates binding affinities to biological targets (e.g., enzymes). Software like CrystalExplorer aids in Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) that influence supramolecular assembly .

Q. How should researchers resolve contradictions in structural data between experimental (XRD) and computational (DFT) models?

  • Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., XRD vs. DFT-derived C3–C4–C5 angles) may arise from crystal packing forces absent in gas-phase calculations. Validate by comparing experimental XRD data with solvent-inclusive DFT simulations (e.g., using COSMO solvation models) .

Q. What strategies are effective in analyzing supramolecular interactions in pyrazolone-piperazine crystals?

  • Methodological Answer : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., 26% H-bonding, 12% π-π contacts). For ethanol-solvated crystals, focus on O–H⋯N/O interactions between ethanol and the thiourea moiety. Tools like Mercury visualize these networks .

Q. How does solvent choice (e.g., ethanol vs. DMF) influence the crystallization and stability of pyrazolone derivatives?

  • Methodological Answer : Ethanol’s moderate polarity promotes slow crystallization, yielding larger, higher-quality crystals. In contrast, DMF’s high boiling point may induce thermal degradation. Monitor solvent-dependent polymorphism via differential scanning calorimetry (DSC) and variable-temperature XRD .

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